ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and a fluoro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative, such as 4-fluoro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but with a benzothiophene ring instead of a pyrazole ring.
(2R)-N-{4-[Ethyl(phenyl)sulfamoyl]-2-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: Contains a trifluoromethyl group and a different core structure.
These compounds share some structural similarities but differ in their core structures and functional groups, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C13H14FN3O4S |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 5-[(4-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14FN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-10-5-4-9(14)6-8(10)2/h4-7,17H,3H2,1-2H3,(H,15,16) |
InChI Key |
GFOLOGIMFUXYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
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